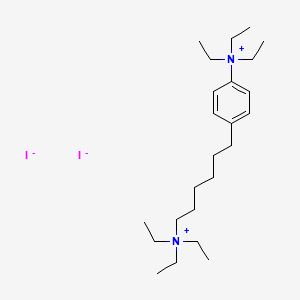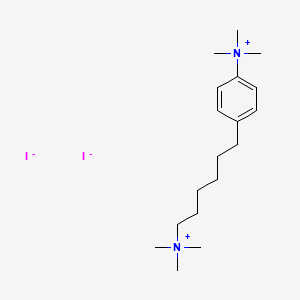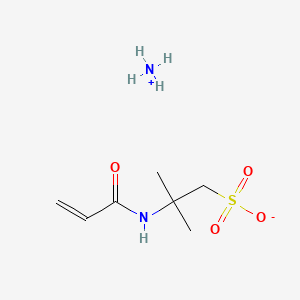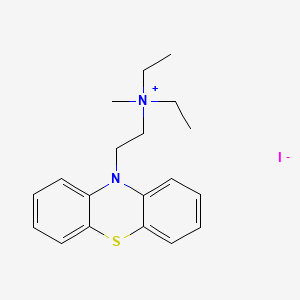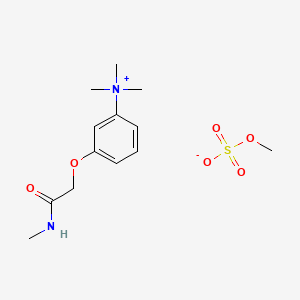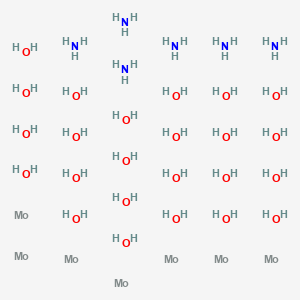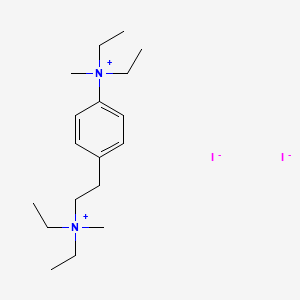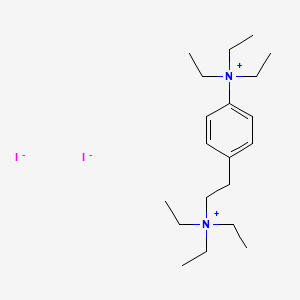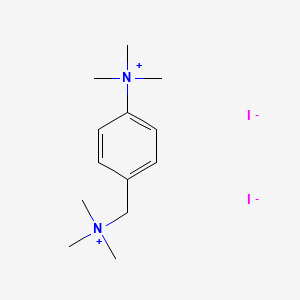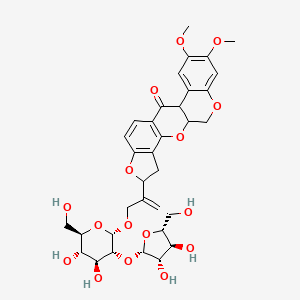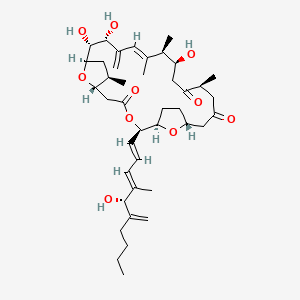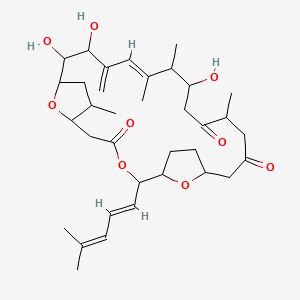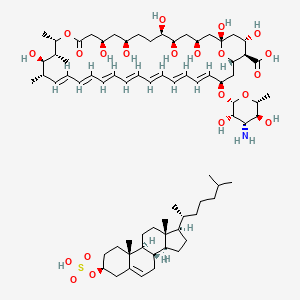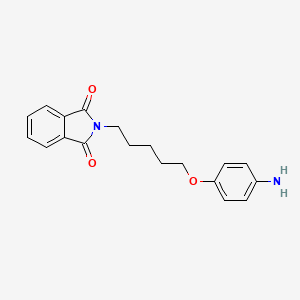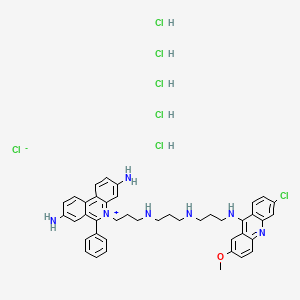
3,8-Diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine ethidium heterodimer is a flourescent indicator.
Scientific Research Applications
Potential Use in Boron Neutron Capture Therapy
3,8-Diamino-5-[3-(12-(3-aminopropyl)-p-carborane-1-yl)propyl]-6-phenyl phenanthridinium chloride hydrochloride has been synthesized for potential application in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment. This compound was developed through a multi-step synthesis process, including reacting specific phenanthridine derivatives and removing protective groups (Ghaneolhosseini, Tjarks, & Sjöberg, 1997).
DNA-Intercalating Properties
Studies have shown that certain phenanthridinium salts exhibit strong DNA intercalation properties. These properties are enhanced by the presence of aminoalkyl chains, making them effective for research in DNA-related fields (Roques, Barnet, Oberlin, & Le Pecq, 1976).
Veterinary Trypanosomiasis Prophylaxis
Isometamidium, which includes compounds related to 3,8-diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride, is used for the prophylaxis of veterinary trypanosomiasis. The substance has been analyzed using chromatographic methods to ensure the control of potentially counterfeit products (Schad, Allanson, Mackay, Cannavan, & Tettey, 2008).
Optical, Redox, and DNA-Binding Properties
The phenanthridinium chromophores, including derivatives similar to the specified compound, have been characterized for their optical, redox, and DNA-binding properties. These studies are crucial for understanding their interactions with DNA and potential applications in molecular biology and pharmacology (Prunkl et al., 2010).
properties
CAS RN |
68942-32-5 |
|---|---|
Product Name |
3,8-Diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride |
Molecular Formula |
C42H50Cl7N7O |
Molecular Weight |
917.1 g/mol |
IUPAC Name |
5-[3-[3-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]propylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;chloride;pentahydrochloride |
InChI |
InChI=1S/C42H44ClN7O.6ClH/c1-51-32-13-17-38-37(27-32)41(35-14-10-29(43)24-39(35)49-38)48-22-6-20-46-18-5-19-47-21-7-23-50-40-26-31(45)12-16-34(40)33-15-11-30(44)25-36(33)42(50)28-8-3-2-4-9-28;;;;;;/h2-4,8-17,24-27,45-47H,5-7,18-23,44H2,1H3,(H,48,49);6*1H |
InChI Key |
ZRIMVGGATAJQIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)N.Cl.Cl.Cl.Cl.Cl.[Cl-] |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)N.Cl.Cl.Cl.Cl.Cl.[Cl-] |
Appearance |
Solid powder |
Other CAS RN |
68942-32-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(11-(2-methoxy-6-chloro-9-acridinylamino)-4,8- diazaundecyl)-3,8-diamino-6-phenylphenanthridinium chloride, pentahydrochloride acridine ethidium heterodime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



